molecular formula C9H11NO2 B14052555 1-(2-Amino-3-hydroxyphenyl)propan-2-one

1-(2-Amino-3-hydroxyphenyl)propan-2-one

Cat. No.: B14052555
M. Wt: 165.19 g/mol
InChI Key: OGPHQUQAJSNMOW-UHFFFAOYSA-N
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Description

1-(2-Amino-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of an amino group and a hydroxy group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the UV-irradiation of 3-ethyl-2,1-benzisoxazole in sulfuric acid . Another method includes the preparation from 2-nitro-5-hydroxybenzaldehyde through a series of steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and reduction processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

1-(2-Amino-3-hydroxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-3-hydroxyphenyl)propan-2-one is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-amino-3-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H11NO2/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5,10H2,1H3

InChI Key

OGPHQUQAJSNMOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)O)N

Origin of Product

United States

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